BenchChemオンラインストアへようこそ!

2-(benzyloxy)-N'-hydroxyethanimidamide

Adenosine Receptor Pharmacology GPCR Antagonism Binding Affinity

2-(Benzyloxy)-N'-hydroxyethanimidamide (CAS 291771-21-6) is an organic compound classified as an amidoxime, a versatile functional group serving as a bioisostere for carboxylic acids and a prodrug precursor for amidines. The compound features a benzyloxy moiety attached to an ethanimidamide backbone, giving it a molecular weight of 180.20 g/mol and a molecular formula of C9H12N2O2.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 291771-21-6
Cat. No. B3121683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzyloxy)-N'-hydroxyethanimidamide
CAS291771-21-6
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(=NO)N
InChIInChI=1S/C9H12N2O2/c10-9(11-12)7-13-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)
InChIKeyRJYAYNNQTNVPGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(Benzyloxy)-N'-hydroxyethanimidamide (CAS 291771-21-6): Compound Class and Core Characteristics


2-(Benzyloxy)-N'-hydroxyethanimidamide (CAS 291771-21-6) is an organic compound classified as an amidoxime, a versatile functional group serving as a bioisostere for carboxylic acids and a prodrug precursor for amidines . The compound features a benzyloxy moiety attached to an ethanimidamide backbone, giving it a molecular weight of 180.20 g/mol and a molecular formula of C9H12N2O2 . It is typically supplied as a research chemical with a minimum purity of 95-97%, intended for laboratory use as a synthetic building block or pharmacological probe .

Why 2-(Benzyloxy)-N'-hydroxyethanimidamide Cannot Be Interchanged with Other 'Acetamidoximes'


The casual substitution of one 'acetamidoxime derivative' for another is a common pitfall in procurement that leads to significant shifts in a molecule's biological and physicochemical profile. The amidoxime scaffold is highly sensitive to its peripheral substituents; the specific addition of a benzyloxy group in 2-(benzyloxy)-N'-hydroxyethanimidamide, versus a simple phenyl or a halogen-substituted phenyl ring, introduces a distinct hydrogen-bond acceptor and flexible linker that fundamentally alters target affinity, lipophilicity, and metabolic handling [1]. The evidence below demonstrates that altering this substituent pattern is not a minor modification but a direct determinant of receptor binding potency and solubility, making generic substitution scientifically invalid [2].

Quantitative Evidence Guide for 2-(Benzyloxy)-N'-hydroxyethanimidamide vs. Closest Analogs


Human Adenosine A3 Receptor Binding Affinity: A Direct Head-to-Head Comparison with MRS 1523

The target compound exhibits measurable antagonist activity at the human adenosine A3 receptor (hA3R), a target implicated in glaucoma, inflammation, and cancer. Its binding affinity is distinctly lower than that of the optimized antagonist MRS 1523, providing a crucial benchmark for its use as a less potent pharmacological tool or a starting point for optimization. The 2-(benzyloxy)-N'-hydroxyethanimidamide demonstrates a Ki of 5,060 nM for the hA3R [1], whereas MRS 1523, a potent and selective hA3R antagonist, has a Ki of 0.0189 nM (18.9 pM) in a direct radioligand competition assay on human receptors [2].

Adenosine Receptor Pharmacology GPCR Antagonism Binding Affinity

Physicochemical Differentiation: Projected logP vs. 2-(3,4-Dimethoxyphenyl)acetamidoxime

Lipophilicity is a critical driver of passive membrane permeability, off-target binding, and metabolic clearance. The benzyloxy substituent in the target compound imparts a higher predicted partition coefficient (logP) compared to a dimethoxy-substituted phenyl analog. The target compound has a computed logP that is projected to be approximately 2.0, whereas 2-(3,4-dimethoxyphenyl)acetamidoxime has a reported logP of 1.69 . This difference is consistent with known guidelines (e.g., Lipinski's Rule of Five optimal logP < 5) but indicates the target compound will have greater membrane permeation relative to the comparator.

Lipophilicity Physicochemical Properties Drug-likeness

Selectivity Profile: Cytotoxicity vs. hA3R Target Engagement Window

A functional selectivity window can be estimated by comparing the hA3R binding affinity with a structurally related amidoxime's cytotoxicity in cancer cells. An analog, 2-phenylacetamidoxime, demonstrated an IC50 of approximately 100 µM against the MCF-7 breast cancer cell line . In contrast, the target compound's Ki for the hA3R is 5.06 µM [1]. This creates a clear, albeit narrow, affinity-to-cytotoxicity ratio.

Selectivity Cytotoxicity Therapeutic Window

Best Application Scenarios for 2-(Benzyloxy)-N'-hydroxyethanimidamide Based on Quantitative Evidence


Negative Control Probe for Human Adenosine A3 Receptor Assays

Given its definitively measured low-affinity for the hA3R (Ki = 5,060 nM), the primary high-confidence application for this compound is as a negative control or a 'tool compound' with minimal target engagement. In experiments designed to validate the activity of a potent hA3R antagonist like MRS 1523 (Ki = 0.0189 nM), 2-(benzyloxy)-N'-hydroxyethanimidamide can serve as a structurally related, yet pharmacologically inert, control to rule out non-specific effects of the amidoxime scaffold on the assay system [1].

Medicinal Chemistry Starting Point for Lipophilic hA3R Ligands

For a medicinal chemistry campaign aiming to develop brain-penetrant hA3R antagonists, the compound's core scaffold presents a logical starting point. Its projected lipophilicity (logP ≈ 2.0) aligns with optimal CNS drug properties. The quantified 267,000-fold lower affinity relative to MRS 1523 provides a clear target for optimization through structure-activity relationship (SAR) studies, adding substituents to the phenyl ring to recapitulate the high potency of the known antagonist while maintaining the favorable CNS physicochemical properties [2].

Chemical Biology Studies of Amidoxime-Derived Prodrugs

The amidoxime group is a well-known prodrug for amidines, used to improve oral bioavailability. The quantifiable stability of the benzyl ether linkage, combined with the established hA3R binding, allows for the compound to be used in cellular or in vivo pharmacokinetic studies to measure the rate of conversion from the N'-hydroxy prodrug form to the active amidine metabolite. Its moderate selectivity window (~20-fold for cytotoxicity) is also useful for validating that biological effects are due to on-target pharmacology rather than general scaffold toxicity .

Quote Request

Request a Quote for 2-(benzyloxy)-N'-hydroxyethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.